3'-Chloro-2'-methylbutyrophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-2'-methylbutyrophenone typically involves the chlorination of 2'-methylbutyrophenone. This can be achieved through the reaction of 2'-methylbutyrophenone with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the compound is synthesized in bulk. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3'-Chloro-2'-methylbutyrophenone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3'-Chloro-2'-methylbutyrophenone has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 3'-Chloro-2'-methylbutyrophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but typically include interactions with specific binding sites on proteins or nucleic acids.
Comparison with Similar Compounds
Acetophenone: A simple phenone without chlorine or methyl groups.
Benzophenone: A phenone with a benzene ring attached to the carbonyl group.
Chlorobenzophenone: A phenone with a chlorine atom attached to the benzene ring.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHOLLLRTSQETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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